SARS-CoV-2 Mpro Inhibition: 5-Fluoro (TKB272) Outperforms 4-Fluoro (TKB245) by 3- to 15-Fold in Cell-Based Antiviral Assays
In a systematic fluorine-scanning campaign of the benzothiazole ketone warhead, TKB272 (bearing the 5-fluorobenzothiazole moiety) was directly compared with TKB245 (bearing the 4-fluorobenzothiazole moiety). Against the ancestral SARS-CoV-2 WK-521 strain, TKB272 displayed an EC₅₀ of 0.0070 ± 0.0010 µM in VeroE6 cells, representing an approximately 3-fold improvement over TKB245 (EC₅₀ = 0.020 ± 0.007 µM). In HeLahACE2‑TMPRSS2 cells challenged with the BQ.1.1 Omicron variant, the differentiation widened to 15-fold: TKB272 EC₅₀ = 0.0026 ± 0.0010 µM vs. TKB245 EC₅₀ = 0.038 ± 0.018 µM . X-ray co-crystal structures revealed that the 5-fluoro substitution establishes new fluorine-mediated interactions with Thr25 and Ser46 of Mpro that are absent in the 4-fluoro regioisomer .
| Evidence Dimension | Antiviral potency (EC₅₀, RNA-qPCR), SARS-CoV-2 WK-521 in VeroE6 cells |
|---|---|
| Target Compound Data | TKB272 (5-fluorobenzothiazole warhead): EC₅₀ = 0.0070 ± 0.0010 µM |
| Comparator Or Baseline | TKB245 (4-fluorobenzothiazole warhead): EC₅₀ = 0.020 ± 0.007 µM |
| Quantified Difference | ~3-fold greater potency for 5-fluoro vs. 4-fluoro; 15-fold in HeLahACE2‑TMPRSS2 cells (BQ.1.1 variant) |
| Conditions | RNA-qPCR assay in VeroE6 cells (ancestral WK-521) and HeLahACE2‑TMPRSS2 cells (BQ.1.1 Omicron variant), compounds tested in parallel |
Why This Matters
For antiviral drug discovery programs targeting SARS-CoV-2 Mpro, the 5-fluorobenzothiazole warhead confers a measurable and structurally rationalized potency advantage over the 4-fluoro isomer, directly influencing lead selection and IP positioning.
- [1] Gohda, J. et al. SARS-CoV‑2 Main Protease Inhibitors Containing 5‑Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives. ACS Omega 2025, 10 (36), 41608–41619. DOI: 10.1021/acsomega.5c05168. View Source
- [2] Aoki, M. et al. An Orally Available P1′-5-Fluorinated Mpro Inhibitor Blocks SARS-CoV-2 Replication Without Booster and Exhibits High Genetic Barrier. PNAS Nexus 2025, 4 (1), pgae578. DOI: 10.1093/pnasnexus/pgae578. View Source
